Biological Activity of N-(4-Methoxyphenyl) Tetrahydroisoquinoline Derivatives
Biological Activity of N-(4-Methoxyphenyl) Tetrahydroisoquinoline Derivatives
The following technical guide details the biological activity, mechanism of action, and synthesis of N-(4-methoxyphenyl) tetrahydroisoquinoline derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.
Technical Monograph & Experimental Guide
Executive Summary
The N-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure in medicinal chemistry, characterized by a bicyclic amine core fused to a specific N-aryl moiety. Unlike classical isoquinoline alkaloids where substitution typically occurs at the C1 position, the N-substitution (Position 2) with a 4-methoxyphenyl group imparts unique lipophilic and electronic properties that mimic the A-ring of steroidal hormones and specific pharmacophores of multidrug resistance (MDR) modulators.
Key Biological Profiles:
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Oncology (SERDs/SERMs): Acts as a potent Estrogen Receptor (ERα) antagonist and Selective Estrogen Receptor Downregulator (SERD), inducing receptor degradation in MCF-7 breast cancer lines.
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Parasitology (Acaricidal): Displays high lethality against mites (Psoroptes cuniculi), comparable to Ivermectin, particularly when functionalized at the C1 position with a nitrile group.
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MDR Reversal: Inhibits P-glycoprotein (P-gp) efflux pumps, resensitizing resistant tumor cells to chemotherapeutics like doxorubicin.
Structural Activity Relationship (SAR) Analysis
The N-(4-methoxyphenyl) moiety is not merely a lipophilic anchor; it is a critical determinant of ligand-target affinity.
| Structural Domain | Modification | Biological Impact |
| N-Aryl Ring (Position 2) | 4-Methoxyphenyl | Critical: Mimics the phenolic A-ring of Estradiol (E2), facilitating hydrogen bonding in the ERα ligand-binding domain (LBD). Essential for high-affinity SERD activity. |
| THIQ Core (C6/C7) | Dimethoxy / Phenolic | Electron-donating groups (–OMe, –OH) at C6/C7 enhance antiproliferative activity and P-gp inhibition. |
| C1 Position | Carbonitrile (–CN) | Introduces acaricidal activity. The electron-withdrawing group stabilizes the molecule for interaction with invertebrate chloride channels. |
| C1 Position | Alkyl / Aryl | Bulky substituents here often reduce SERD potency but may enhance MDR reversal by increasing lipophilicity. |
Primary Biological Targets & Mechanisms
Oncology: Selective Estrogen Receptor Downregulation (SERD)
Derivatives of N-(4-methoxyphenyl) THIQ function as competitive antagonists for ERα. Unlike simple antagonists (e.g., Tamoxifen), these derivatives often induce a conformational change in the receptor that exposes hydrophobic residues, flagging the protein for ubiquitin-mediated proteasomal degradation.
Mechanism of Action (MOA):
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Binding: The scaffold enters the hydrophobic pocket of ERα. The 4-methoxyphenyl group aligns with the space typically occupied by the steroid A-ring.
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Helix 12 Displacement: The bulky THIQ core prevents the agonist-induced folding of Helix 12, blocking co-activator recruitment.
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Degradation: The unstable conformation recruits E3 ubiquitin ligases, leading to the destruction of the receptor (SERD effect).
Parasitology: Acaricidal Activity
The derivative 2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile has demonstrated significant acaricidal activity.
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Target: Glutamate-gated chloride channels (GluCl) or GABA-gated channels in invertebrates.
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Potency: LC50 values comparable to commercial standards like Ivermectin.
Visualizing the Mechanism of Action
The following diagram illustrates the dual pathway of this scaffold in Oncology (SERD) and MDR Reversal.
Caption: Dual mechanistic pathways showing ERα degradation (SERD) and P-gp inhibition (MDR reversal).
Experimental Protocols
Synthesis of N-(4-Methoxyphenyl)-THIQ Scaffold
Objective: Synthesize the core scaffold via Buchwald-Hartwig amination, ensuring high yield and purity.
Reagents:
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1,2,3,4-Tetrahydroisoquinoline (1.0 equiv)
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4-Bromoanisole (1.2 equiv)
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Pd2(dba)3 (2 mol%)
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BINAP (4 mol%)
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NaOtBu (1.5 equiv)
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Toluene (Anhydrous)
Step-by-Step Protocol:
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Preparation: In a flame-dried Schlenk flask under Argon, dissolve Pd2(dba)3 and BINAP in anhydrous toluene. Stir at RT for 15 min to form the active catalyst complex.
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Addition: Add 4-bromoanisole, 1,2,3,4-tetrahydroisoquinoline, and NaOtBu to the flask.
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Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor consumption of the amine by TLC (Hexane:EtOAc 4:1).
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Workup: Cool to RT, filter through a celite pad to remove Palladium residues, and wash with EtOAc.
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Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
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Validation: Confirm structure via 1H NMR (Look for N-Aryl protons ~6.8–7.2 ppm and OMe singlet ~3.8 ppm).
In Vitro Acaricidal Assay
Objective: Determine the LC50 of the derivative against Psoroptes cuniculi (mange mites).
Protocol:
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Isolation: Collect active mites from the ear scabs of naturally infected rabbits. Incubate at 35°C/75% RH.
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Treatment: Dissolve the test compound in PEG-400 to create a stock, then dilute with distilled water to concentrations of 1.0, 0.5, 0.25, 0.125 mg/mL.
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Exposure: Place 10 adult mites into a petri dish containing filter paper soaked with 0.5 mL of the test solution.
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Control: Use Ivermectin (positive control) and PEG-400/Water (negative control).
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Observation: Monitor under a stereomicroscope at 1, 2, 4, 8, 12, and 24 hours. Death is defined as lack of movement upon needle stimulation.
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Calculation: Calculate LC50 using Probit analysis.
Quantitative Data Summary
The following table summarizes reported potency values for key derivatives of this scaffold.
| Derivative Type | Target / Cell Line | Activity Metric | Value | Reference |
| N-(4-methoxyphenyl)-THIQ | ERα Binding (Breast Cancer) | IC50 | 2.0 – 36 nM | [1, 2] |
| N-(4-methoxyphenyl)-THIQ | MCF-7 Proliferation | IC50 | 15 – 50 nM | [1] |
| 2-(4-methoxyphenyl)-1-CN-THIQ | Psoroptes cuniculi (Mites) | LC50 (24h) | 0.24 µg/mL | [3] |
| 6,7-dimethoxy-N-aryl-THIQ | P-gp Inhibition (MDR Cells) | RF (Reversal Fold) | 5.4 – 14.1 | [4] |
Note: "1-CN" denotes a carbonitrile group at position 1. "RF" indicates the fold-decrease in IC50 of a chemotherapeutic agent when co-administered.
Workflow Visualization: Synthesis & Validation
Caption: Synthetic workflow for N-arylation of Tetrahydroisoquinoline.
References
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Estrogen receptor modulators: identification and structure-activity relationships of potent ERalpha-selective tetrahydroisoquinoline ligands. Journal of Medicinal Chemistry.
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Tetrahydroisoquinoline Phenols: Selective Estrogen Receptor Downregulator Antagonists with Oral Bioavailability in Rat. ACS Medicinal Chemistry Letters.
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A Class of Promising Acaricidal Tetrahydroisoquinoline Derivatives: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules.
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Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors. Bioorganic Chemistry.
